Ethyl malathion

Catalog No.
S1925507
CAS No.
3700-86-5
M.F
C12H23O6PS2
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl malathion

CAS Number

3700-86-5

Product Name

Ethyl malathion

IUPAC Name

diethyl 2-diethoxyphosphinothioylsulfanylbutanedioate

Molecular Formula

C12H23O6PS2

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C12H23O6PS2/c1-5-15-11(13)9-10(12(14)16-6-2)21-19(20,17-7-3)18-8-4/h10H,5-9H2,1-4H3

InChI Key

GUSZOKIDUUNRTB-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC

Ethyl malathion is an organophosphate compound primarily recognized for its role as an insecticide. It is chemically classified as S-1,2-bis(ethoxycarbonyl)ethyl O,O-dimethyl phosphorodithioate, and is a racemic mixture of two enantiomers. Ethyl malathion functions by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and ultimately causing paralysis in insects .

The synthesis of ethyl malathion involves several key reactions:

  • Formation of Dimethyl Dithiophosphoric Acid: The initial step involves the preparation of O,O-dimethyl dithiophosphoric acid from phosphorus sulfide and methanol in an organic solvent.
  • Reaction with Diethyl Maleate: This acid is then reacted with diethyl maleate or diethyl fumarate in a heterogeneous mixture, leading to the formation of ethyl malathion.
  • Final Processing: The product is treated with a sulfur reagent under acidic conditions to stabilize the compound .
O O dimethyl dithiophosphoric acid+Diethyl maleateEthyl malathion\text{O O dimethyl dithiophosphoric acid}+\text{Diethyl maleate}\rightarrow \text{Ethyl malathion}

Ethyl malathion exhibits significant biological activity as an insecticide due to its mechanism of action as an acetylcholinesterase inhibitor. In target organisms, it binds irreversibly to the active site of the cholinesterase enzyme, preventing the hydrolysis of acetylcholine. This leads to a toxic buildup of acetylcholine at synapses, resulting in overstimulation of muscles and eventual paralysis . Ethyl malathion is particularly effective against a variety of pests, including mosquitoes and agricultural pests.

The synthesis of ethyl malathion can be achieved through various methods:

  • Direct Addition Method: Involves the direct addition of diethyl maleate to an aqueous solution containing O,O-dimethyl dithiophosphoric acid. This method allows for efficient mixing and reaction between the two phases.
  • Use of Sulfur Reagents: Following the initial reaction, sulfur reagents are used to stabilize the resulting compound under specific pH conditions .

The typical reaction conditions include temperatures ranging from 25°C to 70°C and a reaction time between 5 to 12 hours, often conducted under nitrogen atmosphere to prevent oxidation .

Ethyl malathion is widely used in various applications:

  • Agriculture: As a pesticide for controlling insect populations that threaten crops.
  • Public Health: Utilized in vector control programs to manage mosquito populations and prevent diseases such as West Nile virus.
  • Residential Use: Employed in home gardens and landscaping for pest control .

Research on ethyl malathion has revealed its interactions with various biological systems:

  • Toxicity Studies: Ethyl malathion is metabolized into malaoxon, which is significantly more toxic than its parent compound. This metabolite poses risks not only to target pests but also to non-target species, including humans and aquatic organisms .
  • Resistance Mechanisms: Studies indicate that resistance to ethyl malathion can occur through increased levels of carboxylesterases or alterations in acetylcholinesterases that reduce sensitivity to this insecticide .

Ethyl malathion shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
ChlorpyrifosO,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioateBroad-spectrum insecticide; linked to neurodevelopmental issues in children.
DiazinonO,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioateUsed primarily for agricultural pest control; less persistent in soil compared to ethyl malathion.
ParathionO,O-diethyl O-(4-nitrophenyl) phosphorothioateHighly toxic; banned in many countries due to safety concerns.
MalaoxonO,O-dimethyl phosphorothioateActive metabolite of ethyl malathion; significantly more toxic than its precursor.

Ethyl malathion's unique feature lies in its relatively lower toxicity profile compared to some other organophosphates while still being effective against a wide range of pests. Its ability to be metabolized into malaoxon highlights both its efficacy and potential risks associated with its use.

The development of organophosphate synthesis methods represents a remarkable scientific journey spanning over two centuries, with fundamental contributions from multiple pioneering chemists who laid the groundwork for modern industrial production processes. The earliest documented synthesis of organophosphorus compounds dates back to 1801, when French chemist Jean Pierre Boudet achieved the first documented synthesis of an organophosphate compound through the reaction of alcohol with phosphoric acid [1] [2]. This groundbreaking work established the foundational principle that phosphoric acid derivatives could be synthesized through direct esterification reactions with organic alcohols.

The systematic development of organophosphate chemistry gained momentum in 1820 when Jean Louis Lassaigne successfully reacted ethanol with phosphoric acid to obtain triethyl phosphate [1] [2] [3]. Lassaigne's work demonstrated the feasibility of producing stable phosphate esters through controlled reaction conditions, though the yields and purity of the early syntheses remained limited by the available technology and understanding of reaction mechanisms. The significance of Lassaigne's contribution extends beyond the immediate synthesis, as it established phosphate esters as a distinct class of organophosphorus compounds with potential for further development.

Franz Anton Voegeli made crucial advances in 1848 while working in the laboratory of Gustav Magnus in Berlin, developing a more reliable and reproducible method for triethyl phosphate synthesis [4]. Voegeli's methodology incorporated improved temperature control and purification techniques that significantly enhanced both yield and product consistency. His work demonstrated that systematic optimization of reaction parameters could overcome many of the challenges associated with early organophosphate synthesis, establishing principles that would later prove essential for industrial-scale production.

The transition from laboratory curiosities to potential practical applications began with Philippe de Clermont's synthesis of tetraethyl pyrophosphate in 1854 [2] [3]. Working alongside Russian chemist Wladimir Moschnin in the laboratories of Adolphe Wurtz in Paris, de Clermont developed the first organophosphate compound capable of inhibiting acetylcholinesterase. This discovery marked a fundamental shift in organophosphate chemistry, as it demonstrated the biological activity that would eventually drive the development of these compounds as insecticides and other biologically active agents.

The modern era of organophosphate synthesis began with Gerhard Schrader's systematic research at I.G. Farbenindustrie in Germany during the 1930s [2] [3]. Schrader's work represented a paradigm shift from serendipitous discoveries to rational design of organophosphate compounds with specific biological activities. His observation in December 1936 of visual disturbances caused by exposure to newly synthesized organophosphorus compounds led to the recognition of their potent biological effects and the systematic development of compounds for agricultural applications. Schrader's methodology emphasized controlled synthesis conditions, systematic structural modifications, and comprehensive biological testing.

The development of octamethyl-pyrophosphoramide in 1942 demonstrated Schrader's ability to optimize molecular structures for enhanced stability and biological activity [3]. This compound exhibited improved resistance to degradation compared to earlier organophosphates, addressing one of the major limitations of first-generation compounds. The synthetic methodology developed for this compound incorporated advanced purification techniques and quality control measures that would become standard in industrial production.

The breakthrough achievement came in 1944 with Schrader's synthesis of parathion, designated as compound E605 [3]. This compound exhibited optimal stability and insecticidal activity, making it the first organophosphate suitable for large-scale agricultural use. The synthetic pathway for parathion incorporated multiple innovations, including improved catalyst systems, optimized reaction temperatures, and enhanced purification protocols that ensured consistent product quality.

The development of malathion by American Cyanamid in 1950 represented the culmination of decades of synthetic methodology development [5] [6]. Malathion incorporated design features that significantly reduced mammalian toxicity while maintaining insecticidal effectiveness, addressing safety concerns that had limited the adoption of earlier organophosphates. The synthetic pathway for malathion utilized the accumulated knowledge from previous organophosphate syntheses while incorporating novel approaches to molecular design and process optimization.

Commercial production of malathion began in 1951, marking the transition from laboratory-scale synthesis to industrial manufacturing [5]. This transition required the development of scalable synthetic methodologies, comprehensive quality control systems, and safety protocols for handling reactive intermediates. The success of commercial malathion production validated the synthetic methodologies developed over the preceding decades and established the framework for modern organophosphate manufacturing.

Catalyzed Esterification Mechanisms for Diethyl Substituents

The synthesis of ethyl malathion relies fundamentally on catalyzed esterification reactions that form the characteristic diethyl ester substituents essential for biological activity and chemical stability. The primary synthetic pathway involves the addition of dimethyl dithiophosphoric acid to diethyl maleate or diethyl fumarate, with the formation of the diethyl ester groups proceeding through well-characterized catalytic mechanisms [5] [7] [8].

The initial step in the esterification process involves the formation of dimethyl dithiophosphoric acid through the reaction of phosphorus pentasulfide with methanol in the presence of suitable solvents [6] [9]. This reaction proceeds according to the stoichiometry: P₂S₅ + 4 CH₃OH → 2 (CH₃O)₂PS₂H + H₂S. The formation of dimethyl dithiophosphoric acid represents a critical intermediate step that requires careful control of reaction conditions to ensure high conversion efficiency and minimal side product formation. The reaction typically employs toluene or similar aromatic hydrocarbons as solvents to facilitate efficient mixing and heat transfer while providing chemical inertness toward the reactive intermediates.

Acid-catalyzed esterification mechanisms play a crucial role in optimizing the formation and stability of diethyl ester substituents [10] [11] [12]. The catalytic cycle begins with protonation of the carbonyl oxygen of the carboxylic acid component, which significantly increases the electrophilicity of the carbonyl carbon. This activation step is essential for promoting nucleophilic attack by alcohol molecules, leading to the formation of tetrahedral intermediates that subsequently collapse to form the desired ester bonds.

The mechanism of acid-catalyzed esterification involves multiple distinct steps that must be carefully optimized for industrial production [10] [11]. Following initial protonation, nucleophilic attack by the alcohol component forms a tetrahedral intermediate that represents the highest energy point in the reaction coordinate. The stability and reactivity of this intermediate directly influence the overall reaction rate and selectivity. Subsequent proton transfer reactions facilitate the elimination of water as a leaving group, driving the equilibrium toward ester formation.

Recent advances in catalytic esterification have demonstrated the effectiveness of heterogeneous acid catalysts for diethyl ester formation [13] [14]. These catalysts offer several advantages over traditional homogeneous acid catalysts, including simplified product purification, enhanced catalyst recovery, and reduced environmental impact. Solid acid catalysts such as tungsten-based heteropoly acids have shown exceptional activity for esterification reactions involving organophosphorus compounds, with reaction rates comparable to or exceeding those achieved with conventional sulfuric acid catalysis.

The development of enzyme-catalyzed esterification methods represents a significant advancement in green chemistry approaches to diethyl ester synthesis [13]. Lipase enzymes demonstrate remarkable selectivity for primary alcohols over secondary alcohols, enabling highly selective formation of diethyl esters even in the presence of competing alcohol substrates. The mechanism of enzyme-catalyzed esterification involves the formation of acyl-enzyme intermediates that react selectively with alcohol substrates to form the desired ester products.

Temperature control during catalyzed esterification represents a critical parameter that significantly influences both reaction rate and product selectivity [15] [8]. Optimal reaction temperatures typically range between 65°C and 85°C for most catalytic systems, providing sufficient thermal energy to overcome activation barriers while minimizing thermal decomposition of sensitive intermediates. Temperature excursions above 100°C can lead to undesirable side reactions, including the formation of isomalathion through thermal rearrangement processes.

The role of catalyst concentration in esterification kinetics has been extensively studied, with optimal catalyst loadings typically ranging from 1% to 5% by weight relative to the limiting reactant [15] [16]. Higher catalyst concentrations can accelerate reaction rates but may also promote undesirable side reactions that reduce product purity and yield. The selection of appropriate catalyst concentrations requires careful balance between reaction efficiency and product quality considerations.

Solvent effects play a crucial role in determining the efficiency and selectivity of catalyzed esterification reactions [15] [8]. Polar aprotic solvents such as toluene facilitate efficient solvation of charged intermediates while minimizing interference with the catalytic mechanism. The choice of solvent also influences the removal of water byproducts through azeotropic distillation, which helps drive the equilibrium toward complete ester formation.

Byproduct Formation and Purification Challenges

The commercial synthesis of ethyl malathion generates a complex mixture of byproducts and impurities that present significant challenges for achieving the high purity standards required for agricultural applications. Understanding the formation mechanisms and implementing effective purification strategies represents a critical aspect of industrial production that directly impacts product quality, manufacturing economics, and environmental compliance [6] [23] [20].

Hydrogen sulfide formation represents the primary gaseous byproduct of malathion synthesis, generated stoichiometrically during the reaction of phosphorus pentasulfide with methanol [6]. The evolution of hydrogen sulfide serves both as a driving force for the forward reaction and as a significant process safety concern requiring specialized handling and treatment systems. Industrial production facilities typically incorporate alkaline scrubbing systems to neutralize hydrogen sulfide emissions while recovering the sulfur content for potential reuse or safe disposal.

Malaoxon formation occurs through oxidative degradation pathways that can be initiated by atmospheric oxygen, elevated temperatures, or the presence of oxidizing impurities in raw materials [23] [24]. The formation mechanism involves the conversion of the thiophosphate moiety to a phosphate group, resulting in a compound with significantly enhanced mammalian toxicity compared to the parent malathion. Control of malaoxon formation requires implementation of inert atmosphere processing, temperature control, and the use of high-purity raw materials free from oxidizing contaminants.

Isomalathion formation presents one of the most challenging purification problems in malathion manufacturing due to the similar physical and chemical properties of this isomer compared to the desired product [25] [26] [21]. The formation mechanism involves thermal rearrangement of the phosphorus-sulfur bonds, typically occurring at temperatures above 150°C or during extended heating periods. The prevention of isomalathion formation requires precise temperature control throughout the synthesis and purification processes, with particular attention to distillation and solvent removal operations.

Multiple trimethyl phosphorothioate derivatives form through side reactions involving the dimethyl dithiophosphoric acid intermediate [20]. These compounds represent alternative reaction pathways that compete with the desired malathion formation, reducing overall process efficiency while generating impurities that must be removed during purification. The formation of these byproducts can be minimized through optimization of reactant stoichiometry, reaction temperature control, and catalyst selection.

Unreacted starting materials, including diethyl maleate and dimethyl dithiophosphoric acid, present purification challenges due to their chemical similarity to the desired product and their potential to undergo further reactions during storage [20]. Complete removal of these materials requires efficient separation techniques that can distinguish between structurally related compounds while maintaining product integrity. Residual starting materials can also serve as sources of additional impurity formation through secondary reactions during product storage.

Thermal degradation products form when malathion or its intermediates are exposed to elevated temperatures during synthesis or purification operations [23] [27]. These degradation products include various fragmentation compounds that can impact product stability and biological activity. The prevention of thermal degradation requires careful control of processing temperatures and residence times, particularly during distillation and concentration operations.

Purification through distillation represents the primary separation technique employed in industrial malathion production, utilizing the volatility differences between malathion and its impurities [15]. However, the thermal sensitivity of organophosphate compounds requires implementation of vacuum distillation systems that operate at reduced temperatures to minimize thermal degradation. Thin-film evaporators have proven particularly effective for malathion purification, providing rapid evaporation with minimal thermal exposure and residence times of less than one minute.

Azeotropic distillation techniques are employed to remove water and other volatile impurities while facilitating the recovery and recycling of unreacted starting materials [15]. The formation of azeotropic mixtures allows for the separation of components that would otherwise be difficult to separate through conventional distillation. The recovered materials can be purified and recycled back into the synthesis process, improving overall process economics and reducing waste generation.

Solvent extraction and washing procedures provide additional purification capabilities for removing water-soluble impurities and neutralizing acidic or basic contaminants [15] [6]. Aqueous sodium bicarbonate solutions are commonly employed to neutralize residual acid catalysts while removing water-soluble byproducts. The selection of appropriate washing conditions requires careful consideration of pH, temperature, and contact time to maximize impurity removal while minimizing product loss.

Crystallization and precipitation techniques can be employed for the purification of solid intermediates and the removal of specific impurity classes [20]. These techniques exploit differences in solubility and crystallization behavior to achieve separation of chemically similar compounds. However, the liquid nature of malathion at ambient temperatures limits the direct application of crystallization techniques to the final product.

Advanced analytical techniques are essential for monitoring purification effectiveness and ensuring that impurity levels meet specification requirements [20]. High-performance liquid chromatography provides the selectivity needed to separate and quantify structurally related impurities, while gas chromatography offers excellent sensitivity for volatile impurities and degradation products. Method development and validation for impurity analysis requires careful optimization of separation conditions and detection systems to achieve the sensitivity and specificity needed for quality control applications.

The solvation behavior of ethyl malathion is governed by its amphiphilic molecular structure, which contains both hydrophilic phosphate moieties and lipophilic ethyl ester groups [1]. The compound's enhanced partition coefficient (XLogP3 = 3.1) indicates preferential solubility in non-polar solvents compared to aqueous systems [1]. This behavior contrasts with standard malathion, which demonstrates moderate water solubility of 145-148 mg/L at 25°C [2] [5].
In polar solvent systems, ethyl malathion exhibits limited miscibility due to its expanded hydrophobic character. The compound's topological polar surface area of 128 Ų, combined with eight hydrogen bond acceptor sites and zero hydrogen bond donors, creates specific solvation patterns [1]. The absence of hydrogen bond donors limits the formation of stabilizing intermolecular interactions with protic solvents, while the multiple oxygen and sulfur atoms serve as acceptor sites for hydrogen bonding [1].

Non-polar solvent interactions are enhanced by the compound's increased aliphatic content through additional ethyl groups. Research demonstrates that malathion readily dissolves in organic solvents including alcohols, esters, and aromatic hydrocarbons [6]. The ethyl malathion variant exhibits even greater solubility in such media due to increased hydrophobic surface area. Formulation studies using ethanol as a solvent demonstrate excellent stability and emulsification properties for malathion derivatives [4].

The solvation dynamics in mixed solvent systems reveal complex behavior patterns. In ethanol-water mixtures, the compound demonstrates preferential partitioning toward the organic phase, with distribution coefficients varying according to solvent composition [4]. Temperature effects on solvation follow expected thermodynamic principles, with increased solubility in non-polar media at elevated temperatures due to enhanced molecular motion and reduced intermolecular forces.

Surface Adsorption Characteristics and Interfacial Phenomena

Ethyl malathion exhibits distinctive surface adsorption properties influenced by its molecular architecture and surface activity characteristics. The compound's amphiphilic nature, with a calculated complexity value of 367, contributes to its interfacial behavior at solid-liquid and liquid-liquid boundaries [1]. Surface adsorption studies using various nanomaterials demonstrate that organophosphate compounds, including malathion derivatives, exhibit strong affinity for porous surfaces through multiple interaction mechanisms [7].

Research utilizing N-Bent-NAl₂O₃-NZnO nanocomposites reveals that malathion adsorption follows pseudo-second-order kinetics, indicating chemisorption as the primary mechanism [7]. The adsorption capacity for malathion on these surfaces reaches 37.20 mg/g, demonstrating significant surface interaction potential [7]. The adsorption process involves multiple phases: initial rapid surface binding, followed by intra-particle diffusion into microporous structures [7].

Interfacial phenomena at air-water boundaries are particularly relevant for understanding ethyl malathion behavior in environmental systems. The compound's surface tension properties influence its spreading characteristics and volatilization patterns. Studies indicate that organophosphate compounds modify surface tension through orientation of polar phosphate groups toward the aqueous phase while hydrophobic alkyl chains extend into the vapor phase [7].

The interaction with biological membranes represents a critical aspect of interfacial behavior. Molecular dynamics studies suggest that ethyl malathion interacts with lipid bilayers through hydrophobic insertion and electrostatic interactions with phospholipid head groups [8]. These interactions are enhanced compared to standard malathion due to increased lipophilic character, potentially affecting membrane permeability and cellular uptake patterns.

Surface adsorption on soil matrices follows complex patterns dependent on organic carbon content, pH, and ionic strength. The compound's Koc values (organic carbon partition coefficient) are expected to exceed those of standard malathion due to enhanced hydrophobic interactions. This increased soil binding potential affects environmental mobility and bioavailability characteristics.

Photochemical Reactivity Under Ultraviolet-Visible Irradiation

Ethyl malathion demonstrates significant photochemical reactivity when exposed to ultraviolet-visible radiation, with degradation pathways influenced by wavelength, intensity, and environmental conditions [9] [10]. The compound's chromophoric groups, particularly the phosphorothioate moiety and conjugated ester systems, absorb UV radiation efficiently, initiating photolytic processes [9].

Direct photolysis studies reveal that UV irradiation at 254 nm causes preferential cleavage of phosphorus-sulfur bonds in malathion derivatives [11]. The primary photodegradation pathway involves desulfurization reactions, converting P=S bonds to P=O bonds through oxygen atom transfer [11]. This process generates malaoxon-type metabolites with enhanced toxicity compared to parent compounds [11] [9].

The quantum yield of photodegradation varies with irradiation wavelength and environmental matrix. Research demonstrates that malathion photolysis proceeds more efficiently in aqueous solutions compared to organic solvents due to water-mediated radical formation [10]. UV-visible spectroscopy reveals absorption maxima in the 250-280 nm range, corresponding to π→π* transitions in the phosphorothioate chromophore [10].

Advanced oxidation processes combining UV radiation with hydrogen peroxide (UV/H₂O₂) significantly enhance degradation rates through hydroxyl radical formation [12]. These processes achieve >90% malathion removal within 120 minutes under optimized conditions [12]. The hydroxyl radicals attack multiple sites on the molecule, including alkyl ester groups and the phosphorus center, leading to rapid mineralization [12].

Photocatalytic degradation using titanium dioxide (UV/TiO₂) follows different mechanistic pathways compared to direct photolysis [9] [13]. The heterogeneous photocatalysis process generates multiple reactive oxygen species that attack the molecule through simultaneous oxidation and reduction reactions. Studies report reaction rate constants of 0.117 min⁻¹ for direct UV photolysis of pure malathion [13].

The formation of intermediate products during photodegradation presents important considerations for environmental fate assessment. Mass spectrometry analysis identifies various transformation products including diethyl fumarate, phosphoric acid derivatives, and oxidized carboxylic acids [11] [9]. Some intermediate products exhibit enhanced toxicity compared to parent compounds, particularly oxygen analogs formed through desulfurization [11].

Environmental factors significantly influence photochemical reactivity patterns. Solution pH affects both absorption characteristics and degradation pathways, with alkaline conditions generally enhancing degradation rates [14]. The presence of dissolved organic matter can either enhance degradation through sensitized photolysis or inhibit it through competitive light absorption [14].

XLogP3

3.1

Other CAS

3700-86-5

Dates

Last modified: 02-18-2024

Explore Compound Types